METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopentyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopentyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the thiophene ring or the phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-chlorothiophene-2-carboxylate
- Methyl 3-aminosulfonylthiophene-2-carboxylate
Uniqueness
METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27NO3S |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
methyl 2-(3-cyclopentylpropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO3S/c1-14-8-10-17(12-15(14)2)18-13-27-21(20(18)22(25)26-3)23-19(24)11-9-16-6-4-5-7-16/h8,10,12-13,16H,4-7,9,11H2,1-3H3,(H,23,24) |
InChI Key |
CBMBLMOHCKXOBX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC3CCCC3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC3CCCC3)C |
Origin of Product |
United States |
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